Cas no 2411220-29-4 (2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide)

2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide
- Z1562134581
- 2411220-29-4
- 2-chloro-N-methyl-N-[1-(pyridin-2-yl)piperidin-4-yl]propanamide
- EN300-7560528
-
- インチ: 1S/C14H20ClN3O/c1-11(15)14(19)17(2)12-6-9-18(10-7-12)13-5-3-4-8-16-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3
- InChIKey: UTZJJPUHWZUYLV-UHFFFAOYSA-N
- SMILES: ClC(C)C(N(C)C1CCN(C2C=CC=CN=2)CC1)=O
計算された属性
- 精确分子量: 281.1294900g/mol
- 同位素质量: 281.1294900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- XLogP3: 2.4
2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560528-0.05g |
2-chloro-N-methyl-N-[1-(pyridin-2-yl)piperidin-4-yl]propanamide |
2411220-29-4 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide 関連文献
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2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamideに関する追加情報
Introduction to 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide (CAS No. 2411220-29-4)
2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide, with the chemical formula C₁₃H₁₈ClN₃O, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound is characterized by its chloro substituent, a methyl group, and a complex piperidine ring system linked to a pyridine moiety. The presence of these functional groups makes it a promising candidate for further exploration in drug discovery and development.
The CAS number 2411220-29-4 provides a unique identifier for this compound, ensuring precise and unambiguous references in scientific literature and databases. This numbering system is crucial for researchers who need to verify the authenticity and purity of chemical substances during their experiments. The compound's molecular structure, featuring a propamide backbone, contributes to its potential biological activity by allowing interactions with various target proteins and enzymes.
In recent years, there has been growing interest in the development of small molecule inhibitors that modulate neurological and inflammatory pathways. The pyridine-piperidine hybrid structure in 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide suggests that it may have the ability to interact with receptors or enzymes involved in these pathways. Preliminary studies have indicated that such hybrid compounds often exhibit enhanced binding affinity and selectivity, which are critical factors in drug design.
The chloro substituent on the nitrogen atom of the propamide moiety is particularly noteworthy, as it can influence the compound's solubility, reactivity, and metabolic stability. Chlorinated amides are known to exhibit diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. The incorporation of this group into the molecular framework of 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide may contribute to its potential therapeutic applications.
Another significant feature of this compound is the methyl group attached to the nitrogen atom of the piperidine ring. This group can affect the electronic properties of the molecule, influencing its interactions with biological targets. Piperidine derivatives are widely studied for their potential as pharmacological agents due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.
The presence of a pyridine moiety at the 1-position of the piperidine ring adds another layer of complexity to the compound's structure. Pyridine derivatives are well-documented for their role in various biological processes, including neurotransmission and enzyme inhibition. The specific arrangement of atoms in 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide may enable it to modulate these processes effectively.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide with greater accuracy. Molecular docking studies have shown that this compound may have potential interactions with targets such as kinases and G protein-coupled receptors (GPCRs). These interactions could be exploited for therapeutic purposes, particularly in conditions where dysregulation of these pathways is observed.
The synthesis of 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are often employed to construct the complex molecular framework efficiently. The synthesis process also necessitates rigorous quality control measures to avoid impurities that could affect downstream applications.
In vitro studies have begun to explore the pharmacological profile of 2-Chloro-N-methyl-N-(1-pyridin-2-ylpiperidin-4-yll)propanamide, focusing on its potential effects on cell proliferation, apoptosis, and inflammation. Initial results suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in neurological disorders. These findings underscore its potential as a lead compound for further development into novel therapeutic agents.
The structural features of 2-Chloro-N-methyl-N-(1-pyridin-2-yll)piperidin-l-propanamide also make it an attractive candidate for structure-based drug design. By leveraging computational methods such as homology modeling and molecular dynamics simulations, researchers can gain insights into how this compound interacts with its biological targets at an atomic level. This detailed understanding can guide modifications to enhance its potency and selectivity.
As research in pharmaceutical chemistry continues to evolve, compounds like 2-Chloro-N-methyl-N-(l-pyridln-Z-yll)piperidln-l-propanamide will play a crucial role in discovering new treatments for various diseases. Their unique structural motifs offer opportunities for innovation across multiple therapeutic areas, including oncology, neurology, and immunology. The ongoing exploration of their pharmacological properties holds promise for addressing unmet medical needs in the future.
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